2-Acetylcyclopentanone

Overview

Description

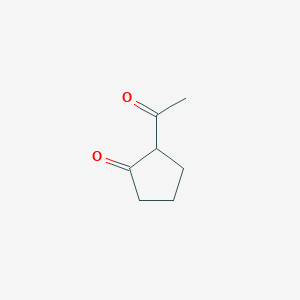

2-Acetylcyclopentanone (CAS: 1670-46-8) is a cyclic ketone with the molecular formula C₇H₁₀O₂. It features a cyclopentanone ring substituted with an acetyl group at the second carbon, imparting unique chemical reactivity and biological activity. This compound is a colorless to pale yellow liquid with a boiling point of 72–75 °C (at 8 mm Hg) and a flash point of 163 °F . Its structure enables diverse applications in organic synthesis, pharmaceutical intermediates, and hepatoprotective agents, particularly in mitigating acetaminophen (APAP)-induced liver toxicity .

Preparation Methods

Catalytic Hydrogenation and Alkylation

Palladium-Catalyzed Direct Alkylation

The most industrially viable method involves reacting cyclopentanone with acetaldehyde under hydrogen pressure in the presence of a palladium-based catalyst. Adapted from the synthesis of 2-alkyl-cyclopentanones , this one-step process avoids multiple alkylation byproducts through precise control of reaction parameters:

-

Catalyst system : 0.5–1% Pd supported on γ-aluminum oxide (Al₂O₃) or praseodymium oxide (Pr₄O₆) .

-

Conditions :

Mechanism :

-

Cyclopentanone undergoes α-deprotonation under basic conditions (in situ from catalyst support).

-

Acetaldehyde inserts into the Pd–H bond, forming a reactive intermediate.

-

Aldol-like condensation occurs, followed by hydrogenation of the enone intermediate to yield 2-acetylcyclopentanone .

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pd loading | 0.5–1 wt% | Maximizes activity without sintering |

| H₂ pressure | 40–50 bar | Ensures complete hydrogenation |

| Reaction time | 10–15 hours | Balances conversion and side reactions |

This method achieves 85–89% yield in batch reactors , with scalability demonstrated in continuous flow systems using fixed-bed catalysts.

Enamine Alkylation (Takahashi Method)

Traditional Three-Step Synthesis

Described in prior art , this method forms a cyclopentanone enamine intermediate to direct alkylation to the α-position:

-

Enamine formation : Cyclopentanone reacts with morpholine in benzene under reflux (12 hours) with p-toluenesulfonic acid, removing water via azeotropic distillation .

-

Alkylation : The enamine reacts with acetyl chloride or acetaldehyde (12 hours, benzene reflux).

-

Hydrolysis : Acidic workup (1 hour with HCl) liberates this compound.

Challenges :

-

Low yields : 40–59% due to competing over-alkylation and hydrolysis side reactions .

-

Environmental impact : Generates saline wastewater from neutralization steps .

Comparative Data :

Silyl Enol Ether Acetylation

1-(Trimethylsiloxy)cyclopentene Route

Reported preliminarily , this method exploits the nucleophilicity of silyl enol ethers:

-

Silylation : Cyclopentanone is treated with trimethylsilyl chloride (TMSCl) and a base (e.g., LDA) to form 1-(trimethylsiloxy)cyclopentene.

-

Acetylation : Reaction with acetyl chloride in tetrahydrofuran (THF) at −20°C .

-

Desilylation : Aqueous workup yields this compound.

Advantages :

-

Mild conditions (−20°C) prevent thermal degradation.

-

No requirement for hydrogenation catalysts.

Limitations :

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcyclopentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-acetyl-2-hydroxycyclopentanone and other oxidation products.

Reduction: Reduction of this compound can yield cyclopentanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include atmospheric oxygen, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Acetyl-2-hydroxycyclopentanone, 2-acetyl-2-hydroxymethylcyclopentanone.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Protective Properties Against Hepatotoxicity

2-ACP has been studied for its protective effects against liver toxicity, particularly in models of acetaminophen-induced hepatotoxicity. Research indicates that 2-ACP can mitigate oxidative stress and provide cytoprotection in liver cells. In a study published in The Journal of Pharmacology and Experimental Therapeutics, it was found that 2-ACP administered to mice significantly reduced markers of liver damage (ALT and LDH) when exposed to acetaminophen .

Mechanism of Action

The protective mechanism is believed to involve the formation of enolates that act as nucleophiles, scavenging harmful electrophiles produced during oxidative stress. This property highlights the potential of 2-ACP as a therapeutic agent in treating drug-induced liver injuries .

Chemical Synthesis

Intermediate in Organic Synthesis

2-ACP serves as an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its ability to undergo keto-enol tautomerization makes it a versatile building block for synthesizing more complex molecules .

Synthesis of Novel Compounds

Recent studies have utilized 2-ACP to synthesize derivatives with enhanced biological activities. For instance, the modification of its structure has led to the development of compounds with potential anti-cancer properties .

Material Science

Applications in Polymer Chemistry

In material science, 2-ACP is explored for its role in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials .

Case Study: Polymer Blends

A study demonstrated that blending 2-ACP with polyvinyl chloride (PVC) improved the thermal stability and mechanical strength of the PVC composites. This application suggests potential uses in creating more durable materials for industrial applications .

Analytical Chemistry

Use as a Standard Reference Compound

In analytical chemistry, 2-ACP is used as a standard reference compound for calibrating instruments such as gas chromatography and mass spectrometry due to its well-defined spectral properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Acetylcyclopentanone involves its ability to undergo keto-enol tautomerism. This tautomerism allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The enol form can form hydrogen bonds, which stabilize reaction intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclopentanone

- Structure : A simple cyclic ketone lacking the acetyl group.

- Key Differences: Lower reactivity in nucleophilic additions due to the absence of the electron-withdrawing acetyl group. Limited biological activity compared to 2-acetylcyclopentanone, which forms reactive enolates for electrophile scavenging .

2-(Chlorodifluoroacetyl)cyclopentanone

- Structure : Features a chlorodifluoroacetyl substituent instead of acetyl.

- Key Differences: Enhanced electrophilicity due to the electron-withdrawing Cl and F atoms, making it more reactive in halogenation and cross-coupling reactions. Limited hepatoprotective utility compared to this compound, which exhibits superior enolate-mediated detoxification .

Ethyl 2-(1-hydroxycyclopentyl)acetate

- Structure : Combines a cyclopentane ring with ester and hydroxyl groups.

- Key Differences: Higher polarity and water solubility due to the ester and hydroxyl groups. Primarily used in flavor/fragrance industries, unlike this compound, which is leveraged for its enolate-driven cytoprotection .

2-Allylcyclopentanone

- Structure : Substituted with an allyl group instead of acetyl.

- Key Differences: Reactivity dominated by allylic oxidation and conjugate additions rather than enolate formation. Lacks the metal-chelating properties critical to this compound’s antioxidant activity .

Mechanisms of Action

Efficacy in APAP-Induced Hepatotoxicity

Oxidative Stress Markers

- 2-ACP: Reduces hepatic 4-hydroxynonenal (HNE) and malondialdehyde (MDA) to baseline levels within 24 hours .

- NAC: Fails to normalize lipid peroxidation markers beyond 6 hours post-APAP .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | logP | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₁₀O₂ | 72–75 (8 mm Hg) | 0.94 | Cyclopentanone, acetyl |

| Cyclopentanone | C₅H₈O | 130–132 | 0.76 | Cyclopentanone |

| 2-Allylcyclopentanone | C₈H₁₂O | 180–182 | 1.52 | Cyclopentanone, allyl |

Biological Activity

2-Acetylcyclopentanone (2-ACP) is a cyclic ketone with the molecular formula CHO. It has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the current understanding of the biological activity of 2-ACP, supported by relevant case studies and research findings.

This compound is characterized by a five-membered cyclopentanone ring with an acetyl group at the second position. Its structural formula is represented as follows:

The compound exhibits a carbonyl functional group that plays a crucial role in its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that 2-ACP possesses notable anti-inflammatory properties. A study compared the effects of synthesized α, β-unsaturated ketones, including 2-ACP, on inflammation in animal models. The results indicated that 2-ACP exhibited significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac sodium.

- Experimental Design : Albino rats were divided into groups and treated with various compounds, including 2-ACP derivatives, to assess their effects on cotton pellet-induced granuloma formation.

- Results : The compounds showed a dose-dependent inhibition of granuloma tissue formation, with some derivatives outperforming diclofenac in reducing edema and inflammation .

2. Antimicrobial Activity

The antimicrobial potential of 2-ACP has been explored against various pathogenic bacteria. Studies have shown that it exhibits varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.

- Tested Organisms : Common pathogens such as Staphylococcus aureus and Escherichia coli were included in the studies.

- Findings : The compound demonstrated significant inhibition against these bacteria, with mechanisms attributed to disruption of cellular membranes and interference with metabolic processes .

3. Anticancer Potential

Emerging studies suggest that 2-ACP may have anticancer properties through its action as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to reactivate silenced genes involved in cell cycle regulation and apoptosis.

- Mechanism : The compound's ability to form enolate nucleophiles may facilitate interactions with HDAC enzymes, leading to increased acetylation of histones and subsequent gene expression modulation .

- Case Study : In vitro studies indicated that 2-ACP could inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of granuloma formation | Comparable to diclofenac; dose-dependent effects observed |

| Antimicrobial | Disruption of cellular membranes | Effective against Staphylococcus aureus and E. coli |

| Anticancer | HDAC inhibition | Inhibitory effects on cancer cell lines; potential for therapeutic use |

Case Studies

- Anti-inflammatory Effects : A study utilizing a cotton pellet model demonstrated that 2-ACP derivatives significantly inhibited granuloma formation compared to controls, indicating strong anti-inflammatory activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of 2-ACP derivatives revealed effective inhibition against multiple bacterial strains, supporting its use as a potential antibacterial agent .

- Cancer Cell Line Studies : Research into the anticancer properties highlighted that 2-ACP could inhibit histone deacetylases, leading to reactivation of tumor suppressor genes in various cancer models .

Q & A

Q. Basic: What mechanisms underlie 2-ACP's hepatoprotective effects against acetaminophen (APAP)-induced toxicity?

2-ACP exerts protection via two primary mechanisms:

- Electrophile Scavenging : The enolate form of 2-ACP reacts with the reactive APAP metabolite NAPQI (N-acetyl-p-benzoquinone imine) through 1,4-Michael adduct formation, preventing glutathione (GSH) depletion and covalent binding to hepatocyte proteins .

- Metal Chelation : 2-ACP binds transition metals (e.g., Fe²⁺), inhibiting Fenton reaction-driven hydroxyl radical generation and oxidative stress .

These actions mitigate mitochondrial dysfunction and hepatocellular necrosis in APAP overdose models.

Q. Basic: What experimental models and biomarkers are used to evaluate 2-ACP's efficacy in APAP toxicity?

- Mouse Models : APAP overdose (500 mg/kg orally) induces hepatotoxicity, with survival and liver damage assessed over 7 days .

- Biomarkers :

- Thiol content (via DTNB assay) measures GSH depletion .

- Aldehydes (HNE, MDA) are quantified via spectrophotometry to assess lipid peroxidation .

Q. Advanced: How does 2-ACP's mechanism differ from N-acetylcysteine (NAC) in APAP toxicity intervention?

- 2-ACP : Directly scavenges NAPQI via enolate-mediated adducts, acting prophylactically (effective within 20 minutes post-APAP). It also chelates metals, blocking secondary oxidative stress .

- NAC : Primarily supports GSH synthesis and mitochondrial recovery. Its higher thiol pKa (~9.5) limits reactivity with NAPQI at physiological pH, making it more effective when administered orally and delayed (≥60 minutes post-APAP) .

Key Contrast : 2-ACP targets the initial electrophilic phase, while NAC addresses downstream oxidative damage .

Q. Advanced: How should researchers optimize 2-ACP dosing and administration timing in preclinical studies?

- Dose Range : 0.80–2.40 mmol/kg intraperitoneally (IP) achieves near-complete protection in mice .

- Timing : Maximal efficacy occurs when administered ≤20 minutes post-APAP. Delayed dosing (>60 minutes) reduces protection due to advanced mitochondrial permeabilization .

- Route : IP administration ensures bioavailability, whereas oral delivery may be limited by gastric degradation .

Q. Advanced: What methodological considerations are critical for assessing oxidative stress in 2-ACP studies?

- Thiol Quantification : Use the DTNB assay (Ellman’s reagent) on liver homogenates to measure soluble sulfhydryl groups. Centrifugation at 14,000×g removes protein debris .

- Aldehyde Detection : Spectrophotometric analysis of HNE/MDA requires RIPA buffer with BHT to prevent artifactual oxidation during sample preparation .

- Metal Chelation Assays : Atomic absorption spectroscopy or fluorescence probes validate 2-ACP’s iron-binding capacity .

Q. Advanced: How can contradictory efficacy data between 2-ACP and NAC across administration routes be reconciled?

- NAC’s Route Dependency : Oral NAC is effective due to first-pass metabolism enhancing hepatic GSH synthesis, while IP NAC fails to match 2-ACP’s rapid enolate bioavailability .

- 2-ACP’s Stability : Its cyclic diketone structure resists enzymatic degradation, allowing IP delivery to directly access hepatic targets .

Implication : Route-specific pharmacokinetics critically influence therapeutic outcomes.

Q. Advanced: What are the dual cytoprotective actions of 2-ACP in APAP toxicity?

- Primary Action : Enolate-mediated NAPQI scavenging reduces covalent protein adducts and GSH depletion .

- Secondary Action : Chelation of redox-active metals (Fe²⁺, Cu²⁺) inhibits hydroxyl radical formation, attenuating oxidative DNA damage and mitochondrial collapse .

Validation : Quantum mechanical calculations confirm enolate-electrophile binding energetics, while in chemico assays demonstrate metal-binding stoichiometry .

Q. Advanced: What experimental controls are essential for validating 2-ACP’s specificity in hepatoprotection?

- Negative Controls : Include APAP-only cohorts to establish baseline toxicity and vehicle-treated groups (e.g., saline/IP carrier) .

- Positive Controls : Use NAC (oral, 2.40 mmol/kg) to benchmark protection thresholds .

- Pharmacokinetic Profiling : Measure 2-ACP plasma half-life and hepatic accumulation via LC-MS to correlate exposure with efficacy .

Q. Advanced: How does 2-ACP’s enolate formation influence its therapeutic window?

- pH Dependence : Enolate generation is favored at physiological pH (7.4), enhancing reactivity with soft electrophiles like NAPQI .

- Tautomeric Equilibrium : The 1,3-diketone structure allows enol-enolate interconversion, ensuring sustained scavenging capacity during APAP metabolism .

Limitation : Excessive dosing (>3.0 mmol/kg) may saturate adduct formation pathways, necessitating dose-response validation .

Q. Advanced: What translational challenges arise when extrapolating 2-ACP efficacy from murine models to humans?

- Species Differences : Murine CYP2E1 metabolism of APAP is faster than humans, requiring adjusted dosing intervals .

- Combination Therapy : Co-administration with NAC may target both NAPQI scavenging (2-ACP) and GSH recovery (NAC), but synergistic effects require validation in human hepatocytes .

- Toxicity Screening : Assess 2-ACP’s off-target effects on mitochondrial complexes (e.g., respiratory chain inhibition) .

Properties

IUPAC Name |

2-acetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWDNIFICGLKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862730 | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-46-8 | |

| Record name | 2-Acetylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.